molecular formula C6H5NO4 B7887327 3-(dihydroxymethylidene)pyridine-2,6-dione

3-(dihydroxymethylidene)pyridine-2,6-dione

Cat. No.: B7887327
M. Wt: 155.11 g/mol
InChI Key: KDOPCHRDUXFILH-UHFFFAOYSA-N
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Description

2,6-dihydroxynicotinic acid . It is a member of the pyridine family and is derived from nicotinic acid. This compound is characterized by its molecular formula C6H5NO4 and is a conjugate acid of 2,6-dihydroxynicotinate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dihydroxynicotinic acid typically involves the hydroxylation of nicotinic acid. One common method includes the use of strong oxidizing agents under controlled conditions to introduce hydroxyl groups at the 2 and 6 positions of the pyridine ring.

Industrial Production Methods: Industrial production of 2,6-dihydroxynicotinic acid may involve multi-step synthesis starting from readily available precursors like nicotinic acid. The process often includes steps such as nitration, reduction, and hydroxylation, followed by purification techniques like crystallization or chromatography to obtain the final product with high purity .

Types of Reactions:

    Oxidation: 2,6-dihydroxynicotinic acid can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.

    Reduction: The compound can be reduced to form derivatives with altered functional groups.

    Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed:

Scientific Research Applications

2,6-dihydroxynicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential antioxidant properties and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-dihydroxynicotinic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 2,5-dihydroxynicotinic acid
  • 3,5-dihydroxynicotinic acid
  • 2,3-dihydroxynicotinic acid

Comparison: 2,6-dihydroxynicotinic acid is unique due to the specific positioning of the hydroxyl groups at the 2 and 6 positions on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to its isomers. For instance, the 2,6-dihydroxy configuration may result in different reactivity and interaction with biological targets compared to the 2,5- or 3,5-dihydroxy configurations .

Properties

IUPAC Name

3-(dihydroxymethylidene)pyridine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-4-2-1-3(6(10)11)5(9)7-4/h1-2,10-11H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOPCHRDUXFILH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=O)C1=C(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)NC(=O)C1=C(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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